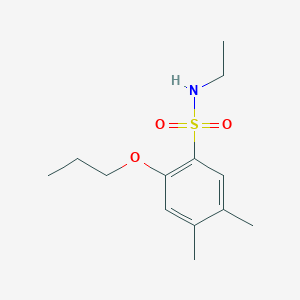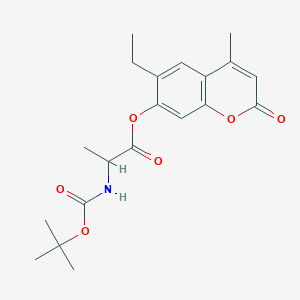
N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide, also known as E-4031, is a small molecule that has been widely used in scientific research as a selective blocker of the rapid component of the delayed rectifier potassium current (Ikr). This compound has been found to have a wide range of applications in the study of cardiac electrophysiology, drug discovery, and basic research on ion channels.
Wirkmechanismus
N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide selectively blocks Ikr by binding to a specific site on the channel protein. This binding prevents the flow of potassium ions through the channel, which leads to a prolongation of the action potential duration. N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide has been found to be highly selective for Ikr, with little or no effect on other potassium channels or ion channels.
Biochemical and Physiological Effects
N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide has been found to have a number of biochemical and physiological effects. In addition to its effects on cardiac electrophysiology, N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and modulate the activity of various ion channels in different cell types.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide in lab experiments is its selectivity for Ikr. This allows researchers to study the role of Ikr in a specific context without affecting other ion channels or cellular processes. However, the use of N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide is limited by its potential to induce arrhythmias and other cardiac abnormalities in vivo. Additionally, N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over time.
Zukünftige Richtungen
There are a number of future directions for research on N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide and its applications. One area of interest is the development of new compounds that can selectively target Ikr with greater potency and specificity. Another area of research is the study of the effects of N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide on other ion channels and cellular processes, which could provide insight into new therapeutic targets for a range of diseases. Finally, the development of new animal models and experimental techniques could help to better understand the role of Ikr in cardiac electrophysiology and other physiological processes.
Synthesemethoden
N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4,5-dimethyl-2-propoxybenzenesulfonyl chloride with triethylamine and ethylamine. The resulting product is then purified through column chromatography to yield pure N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide has been extensively used in scientific research to study the role of Ikr in cardiac electrophysiology. This compound has been found to selectively block Ikr, which is responsible for the repolarization of the cardiac action potential. By inhibiting Ikr, N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide can prolong the duration of the action potential and induce early afterdepolarizations (EADs), which can lead to arrhythmias.
Eigenschaften
IUPAC Name |
N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-5-7-17-12-8-10(3)11(4)9-13(12)18(15,16)14-6-2/h8-9,14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWIICDRBVRPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5062474.png)
![3-[4-(4-bromophenyl)-2-(1-naphthylimino)-1,3-thiazol-3(2H)-yl]-1-propanol hydrobromide](/img/structure/B5062475.png)

![1-(2-furylmethyl)-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5062501.png)



![methyl 4-[(3-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5062530.png)
![1-[(4-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5062540.png)
![4-[3-({[(4-fluorophenyl)imino][(2-phenylethyl)amino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5062548.png)
![8-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5062552.png)
![4,4,4-trifluoro-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]butanamide](/img/structure/B5062556.png)